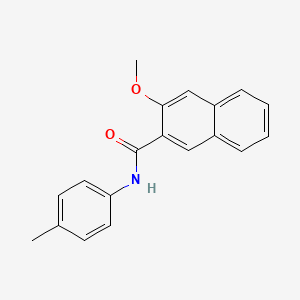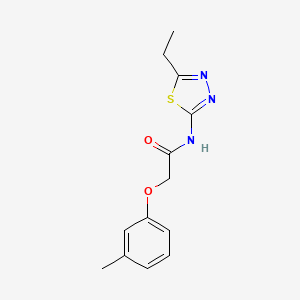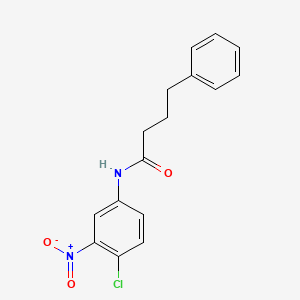![molecular formula C17H13FN2O3 B5835811 N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide, also known as Compound X, is a synthetic compound that has gained significant attention in the field of scientific research. It is a small molecule that is chemically synthesized in the laboratory and has a wide range of potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide X is not fully understood, but it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism of action of this compound X is still being studied, and further research is needed to fully understand its effects on the body.
Biochemical and Physiological Effects:
This compound X has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to have potential applications in the treatment of various neurological disorders. However, more research is needed to fully understand the biochemical and physiological effects of this compound X.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide X has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in a laboratory setting using standard laboratory equipment. It also has a wide range of potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to fully understand its effects on the body.
Direcciones Futuras
There are several future directions for the study of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide X. One direction is to further study its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Another direction is to further study its mechanism of action and its effects on the body. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound X. Overall, this compound X has the potential to be a valuable tool in the field of scientific research, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide X is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-fluoroaniline with 2-bromo-1,3-dioxoisoindoline to form an intermediate product. The intermediate product is then reacted with N-methylglycine to form this compound X. The synthesis method is relatively simple and can be performed in a laboratory setting using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide X has a wide range of potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties and has been studied extensively for its potential use in the treatment of various diseases. It has also been shown to have potential applications in the field of neuroscience, where it can be used to study the mechanisms of various neurological disorders.
Propiedades
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-11(21)19(13-6-4-5-12(18)9-13)10-20-16(22)14-7-2-3-8-15(14)17(20)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXRIQAKYLJQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)





![N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5835759.png)

methyl]-N'-phenylthiourea](/img/structure/B5835772.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)


